2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE
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Overview
Description
2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE typically involves the reaction of 5-methyl-4H-1,2,4-triazole-3-thiol with N,N-diphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the triazole ring can produce various triazoline derivatives .
Scientific Research Applications
2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE include:
- 2-[(5-FURYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE
- N-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE .
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of both the triazole and diphenylacetamide moieties. These structural elements contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-13-18-17(20-19-13)23-12-16(22)21(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICAGMHWSGRUMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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